

Vitexin: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin, an apigenin flavone glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passion flower, hawthorn, bamboo leaves, and pearl millet.[1] As a C-glycosyl compound, **vitexin** exhibits enhanced metabolic stability compared to its O-glycoside counterparts, making it a molecule of significant interest for its therapeutic potential. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **vitexin**, along with detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.

Chemical Structure

Vitexin is chemically known as apigenin-8-C- β -D-glucopyranoside. Its structure consists of an apigenin backbone, a trihydroxyflavone, with a glucose moiety attached at the 8-position through a carbon-carbon bond.



Identifier	Value
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-8- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]chromen-4-one[2][3]
Molecular Formula	C21H20O10[1][3]
Canonical SMILES	C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4INVALID-LINKCO)O)O">C@@HO)O
InChI	InChI=1S/C21H20O10/c22-7-14- 17(27)18(28)19(29)21(31-14)16-11(25)5- 10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4- 2-8/h1-6,14,17-19,21-25,27- 29H,7H2/t14-,17-,18+,19-,21+/m1/s1
InChlKey	SGEWCQFRYRRZDC-VPRICQMDSA-N

Physicochemical Properties

The physicochemical properties of **vitexin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

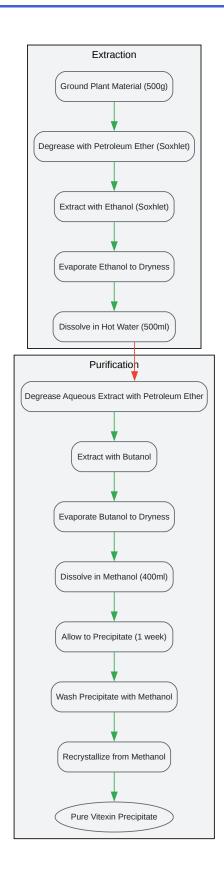


Property	Value
Molecular Weight	432.38 g/mol
Appearance	Light yellow powder
Melting Point	203-204 °C
Boiling Point	767.7 ± 60.0 °C (Predicted)
Solubility	- Soluble in DMSO (~16.6 mg/ml) and dimethylformamide (~14.3 mg/ml) Sparingly soluble in aqueous buffers Solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.
рКа	The first deprotonation pKa value is 6.79.
logP	-0.2 (Computed)

Experimental Protocols Extraction and Isolation of Vitexin from Plant Material

This protocol describes a general method for the extraction and isolation of **vitexin** from plant sources, such as the leaves of Combretum micranthum.





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Workflow for Vitexin Extraction and Isolation



Methodology:

Extraction:

- 500 g of ground plant leaves are first degreased using petroleum ether in a Soxhlet apparatus.
- The degreased plant material is then exhaustively extracted with ethanol in a Soxhlet extractor.
- The resulting ethanolic extract is evaporated to dryness.
- The dried extract is redissolved in 500 ml of hot water.

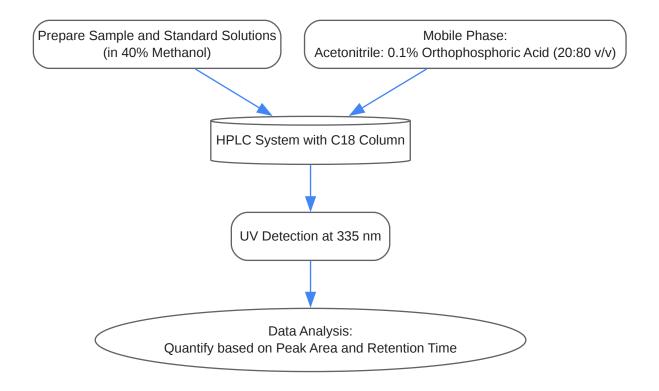
Purification:

- The aqueous extract is further degreased by liquid-liquid extraction with petroleum ether.
- The aqueous layer is then extracted with butanol.
- The butanolic extract is evaporated to dryness.
- The residue is dissolved in 400 ml of methanol and allowed to stand at room temperature for one week to allow for precipitation.
- The precipitate is collected, washed with methanol, and then recrystallized from methanol to yield pure vitexin.

High-Performance Liquid Chromatography (HPLC) Analysis of Vitexin

This protocol provides a standard method for the quantification of **vitexin** using reverse-phase HPLC.





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Workflow for HPLC Analysis of Vitexin

Methodology:

- Chromatographic Conditions:
 - Column: Inertsil ODS-3V, 4.6mm × 250mm, 5μm column.
 - Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v) is used in an isocratic elution mode.
 - Flow Rate: 1.0 mL/minute.
 - Detection: UV detection at a wavelength of 335 nm.
 - Injection Volume: 2 μL.
- Sample Preparation:
 - Standard and sample solutions of **vitexin** are prepared in 40% methanol.



· Quantification:

 The concentration of vitexin in the sample is determined by comparing its peak area and retention time to that of the standard. The retention time for vitexin under these conditions is approximately 11.05 minutes.

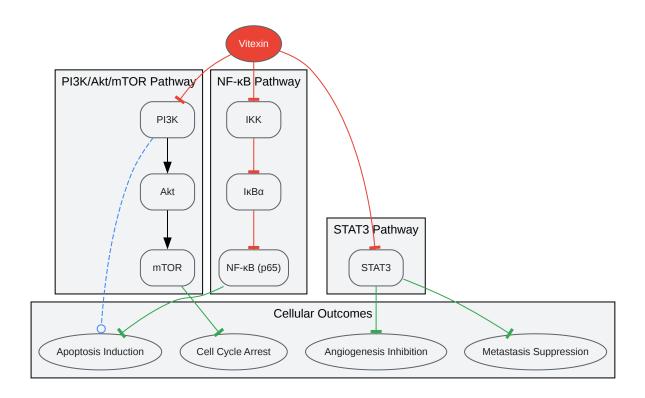
Signaling Pathways Modulated by Vitexin

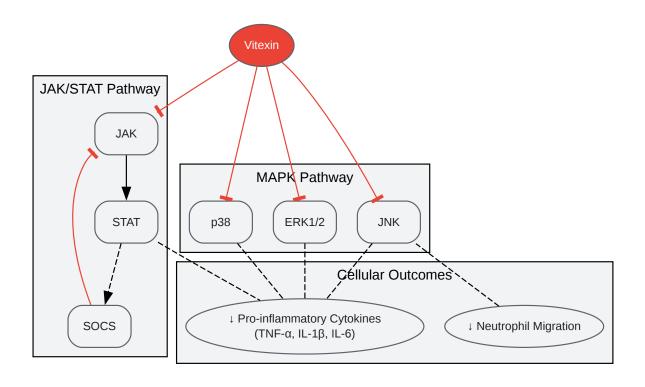
Vitexin exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-cancer, anti-inflammatory, and antioxidant activities are of particular interest in drug development.

Anti-Cancer Signaling Pathways

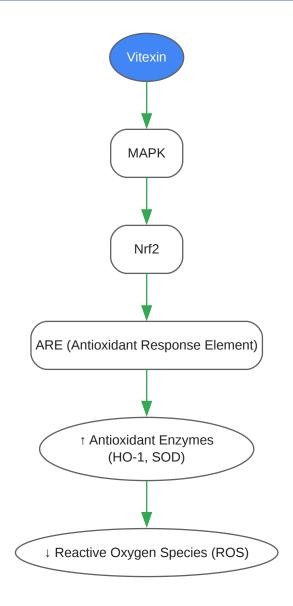
Vitexin has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several critical signaling pathways.











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- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitexin | C21H20O10 | CID 5280441 PubChem [pubchem.ncbi.nlm.nih.gov]
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